N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with N-ethylbenzylamine to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling of Reactants: Handling large quantities of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and N-ethylbenzylamine.
Optimized Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.
Purification: Employing industrial purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-chloro-N-ethylbenzamide: Similar structure but lacks the methoxy groups.
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzamide: Similar structure but with a benzamide core instead of a sulfonamide.
Uniqueness
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy groups and the sulfonamide core, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-19(12-13-8-6-5-7-9-13)24(20,21)17-11-15(22-2)14(18)10-16(17)23-3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJQRLOQZIQLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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